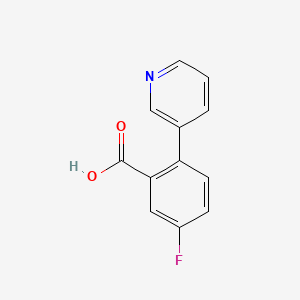

5-Fluoro-2-(pyridin-3-yl)benzoic acid

Vue d'ensemble

Description

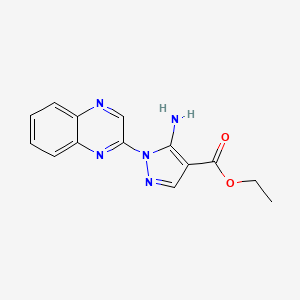

5-Fluoro-2-(pyridin-3-yl)benzoic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It contains total 35 bond(s); 22 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 Pyridine(s) .

Synthesis Analysis

The synthesis of this compound involves several steps. The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, the protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are unique. For example, it has a melting point of 170–172 °C .Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

A novel series of fluorescent Zn2+ sensors based on a pyridine–pyridone core structure, incorporating a derivative that functions as both the chelating part for Zn2+ and as the fluorophore, showed significant potential for biological applications, including fluorescence imaging of Zn2+ in living cells. This advancement demonstrates the compound's utility in developing new fluorescent sensors with excellent properties such as small molecular weight, good water solubility, and large Stokes shift, enabling fluorescence ON/OFF switching with Zn2+ (Hagimori et al., 2013).

Coordination Chemistry and Crystal Structures

Research into the acid-pyridine heterosynthon explored the structural landscape of cocrystals involving fluorobenzoic acids and isonicotinamide, highlighting the use of this heterosynthon in probing high-energy structures and contributing to our understanding of cocrystal formation (Dubey & Desiraju, 2014).

Development of Novel Anticancer Agents

Pyridine-thiazole hybrid molecules, including derivatives of 5-Fluoro-2-(pyridin-3-yl)benzoic acid, have shown high antiproliferative activity against various cancer cell lines, demonstrating potential as anticancer agents. These compounds' selectivity and the mechanisms of their cytotoxic action, particularly in inducing genetic instability in tumor cells, have been a focus of recent research (Ivasechko et al., 2022).

Molecular Docking Studies for Anticancer Activity

Molecular docking studies of 3(2h)-one pyridazinone derivatives, aiming to identify potential antioxidants and anticancer activities, have been conducted. This research underlines the importance of synthetic chemistry in developing new therapeutic agents and the role of this compound derivatives in such developments (Mehvish & Kumar, 2022).

Mécanisme D'action

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoro-2-(pyridin-3-yl)benzoic acid are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of various organic compounds . The downstream effects of this pathway would depend on the specific context of the reaction and the other compounds involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its involvement in the Suzuki–Miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . .

Safety and Hazards

Orientations Futures

The future directions of research on 5-Fluoro-2-(pyridin-3-yl)benzoic acid are promising. For example, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

Analyse Biochimique

Biochemical Properties

5-Fluoro-2-(pyridin-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been found to inhibit certain kinases, which play a role in cell signaling and growth. This inhibition can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can lead to the formation of reactive metabolites that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses .

Propriétés

IUPAC Name |

5-fluoro-2-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-4-10(11(6-9)12(15)16)8-2-1-5-14-7-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOUGWMJSAKSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)